molecular formula C12H15NO5 B14268933 (2S,3S) N-Acetyl-b-hydroxy-3-(p-methoxyphenyl)serine

(2S,3S) N-Acetyl-b-hydroxy-3-(p-methoxyphenyl)serine

Cat. No.: B14268933
M. Wt: 253.25 g/mol
InChI Key: AGFWAAYXBADAAF-QWRGUYRKSA-N
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Description

(2S,3S) N-Acetyl-b-hydroxy-3-(p-methoxyphenyl)serine is a chiral amino acid derivative with a specific stereochemistry It is characterized by the presence of an acetyl group, a hydroxy group, and a methoxyphenyl group attached to the serine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S) N-Acetyl-b-hydroxy-3-(p-methoxyphenyl)serine typically involves the following steps:

    Protection of the Amino Group: The amino group of serine is protected using an acetyl group to prevent unwanted reactions.

    Introduction of the Hydroxy Group: The hydroxy group is introduced at the beta position through selective hydroxylation.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached via a coupling reaction, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable synthesis, as well as the use of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2S,3S) N-Acetyl-b-hydroxy-3-(p-methoxyphenyl)serine can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide)

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of an alcohol

    Substitution: Formation of various substituted derivatives

Scientific Research Applications

(2S,3S) N-Acetyl-b-hydroxy-3-(p-methoxyphenyl)serine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with chiral centers.

    Biology: It serves as a model compound for studying enzyme-substrate interactions and protein folding.

    Industry: It is used in the synthesis of fine chemicals and as an intermediate in the production of complex organic molecules.

Mechanism of Action

The mechanism of action of (2S,3S) N-Acetyl-b-hydroxy-3-(p-methoxyphenyl)serine involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and hydroxy groups play a crucial role in binding to the active site of enzymes, while the methoxyphenyl group provides additional interactions that enhance binding affinity and specificity. The compound may also participate in hydrogen bonding and hydrophobic interactions, contributing to its overall activity.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S) N-Acetyl-b-hydroxy-3-(p-hydroxyphenyl)serine: Similar structure but with a hydroxy group instead of a methoxy group.

    (2S,3S) N-Acetyl-b-hydroxy-3-(p-chlorophenyl)serine: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

(2S,3S) N-Acetyl-b-hydroxy-3-(p-methoxyphenyl)serine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in additional interactions, such as hydrogen bonding and van der Waals forces, which can enhance the compound’s binding affinity and specificity for its molecular targets.

Properties

Molecular Formula

C12H15NO5

Molecular Weight

253.25 g/mol

IUPAC Name

(2S,3S)-2-acetamido-3-hydroxy-3-(4-methoxyphenyl)propanoic acid

InChI

InChI=1S/C12H15NO5/c1-7(14)13-10(12(16)17)11(15)8-3-5-9(18-2)6-4-8/h3-6,10-11,15H,1-2H3,(H,13,14)(H,16,17)/t10-,11-/m0/s1

InChI Key

AGFWAAYXBADAAF-QWRGUYRKSA-N

Isomeric SMILES

CC(=O)N[C@@H]([C@H](C1=CC=C(C=C1)OC)O)C(=O)O

Canonical SMILES

CC(=O)NC(C(C1=CC=C(C=C1)OC)O)C(=O)O

Origin of Product

United States

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